2-Chloro-5-(morpholin-4-ylsulfonyl)benzonitrile
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Overview
Description
2-Chloro-5-(morpholin-4-ylsulfonyl)benzonitrile is an organic compound characterized by the presence of a chloro group, a morpholinylsulfonyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(morpholin-4-ylsulfonyl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzonitrile and morpholine.
Sulfonylation: The morpholine is sulfonylated using a sulfonyl chloride, such as chlorosulfonic acid, to form morpholin-4-ylsulfonyl chloride.
Coupling Reaction: The morpholin-4-ylsulfonyl chloride is then reacted with 2-chlorobenzonitrile under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(morpholin-4-ylsulfonyl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The morpholinylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
2-Chloro-5-(morpholin-4-ylsulfonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Chloro-5-(morpholin-4-ylsulfonyl)benzonitrile exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The morpholinylsulfonyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(piperidin-4-ylsulfonyl)benzonitrile
- 2-Chloro-5-(morpholin-4-ylsulfonyl)benzoate
- 2-Chloro-5-(morpholin-4-ylsulfonyl)benzamide
Uniqueness
2-Chloro-5-(morpholin-4-ylsulfonyl)benzonitrile is unique due to the presence of the morpholinylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable scaffold in drug design and materials science.
Properties
Molecular Formula |
C11H11ClN2O3S |
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Molecular Weight |
286.74 g/mol |
IUPAC Name |
2-chloro-5-morpholin-4-ylsulfonylbenzonitrile |
InChI |
InChI=1S/C11H11ClN2O3S/c12-11-2-1-10(7-9(11)8-13)18(15,16)14-3-5-17-6-4-14/h1-2,7H,3-6H2 |
InChI Key |
LJZFUZYVQYMGKT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C#N |
Origin of Product |
United States |
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